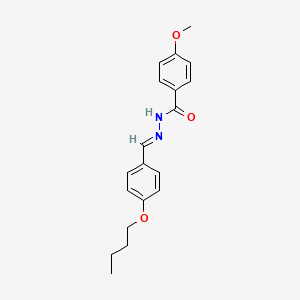

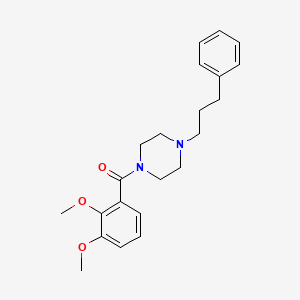

![molecular formula C19H24N4O B5510492 N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-substituted pyrrolidinyl acetamide compounds involves strategic modifications at various positions to explore their biological activities, particularly as opioid kappa agonists. For example, modifications at the carbon adjacent to the amide nitrogen (C1) and variations in N-acyl, N-alkyl, and amino functions have been explored to optimize biological activity. Chiral amino acids have been used to introduce alkyl and aryl substituents, resulting in potent compounds with significant activity (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as those containing dimethylpyridinyl acetamide groups, has revealed that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity. The molecular structures are characterized by specific dihedral angles between the pyridyl and phenyl rings, indicating the importance of molecular conformation in their biological activity (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include cycloadditions and transformations pivotal for introducing functional groups that modulate biological activity. For instance, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions has been described, demonstrating the versatility of these compounds in chemical synthesis (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

- A study focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which include compounds similar to the one . These compounds were characterized using NMR, IR, and HRMS techniques (Rahmouni et al., 2014).

- Another research involved the formation and X-ray structure determination of related pyrimidine compounds. This study provides insights into the structural aspects of such compounds, which are crucial for understanding their potential applications (Banfield et al., 1987).

Antimicrobial Applications

- Research on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, which are structurally related to the compound , demonstrated significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Reactivity and Formation of Complexes

- A study described the reaction of tautomeric amidines with various compounds, leading to the formation of pyrimidine and piperidone derivatives. This research provides insight into the chemical reactivity and potential applications of compounds similar to the one you're interested in (Klimova et al., 2013).

Radiosynthesis for Imaging

- There has been research on the radiosynthesis of compounds within the same chemical family for imaging purposes, particularly for positron emission tomography (PET). This application is significant in medical diagnostics and research (Dollé et al., 2008).

Dual Inhibition in Cancer Therapy

- The compound has been studied in the context of cancer therapy, particularly as a dual inhibitor of crucial enzymes. This points to its potential utility in designing new antitumor agents (Gangjee et al., 2000).

properties

IUPAC Name |

N-[(3S,4R)-1-(5,6-dimethylpyrimidin-4-yl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-12-5-7-16(8-6-12)17-9-23(10-18(17)22-15(4)24)19-13(2)14(3)20-11-21-19/h5-8,11,17-18H,9-10H2,1-4H3,(H,22,24)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESCUSBCHHEDE-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C3=NC=NC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC=NC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

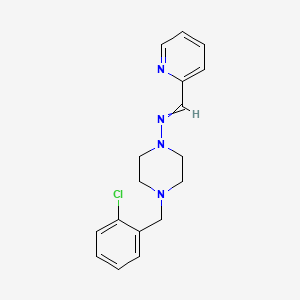

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

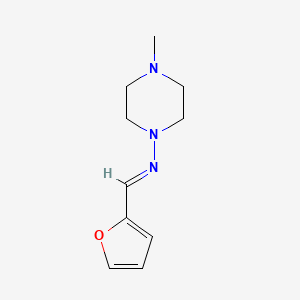

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

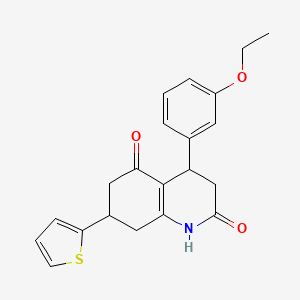

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)